(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate
Description
The compound "(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate" is a chiral pyrrolidine derivative featuring a pyridine-thioether substituent at the 3-position and a tert-butyl carbamate group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine ring, which may influence its biological activity and interactions in asymmetric synthesis or medicinal chemistry applications. These analogs often serve as intermediates in drug discovery or as ligands in catalysis.
Properties
IUPAC Name |
tert-butyl (3S)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-7-11(10-16)19-12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBLJARRVUJNIE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Pyridin-2-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a pyridin-2-ylthio group.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-ylthio group can be reduced to form thiols.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various esters or carboxylic acids.
Scientific Research Applications
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between "(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate" and analogous pyridine-pyrrolidine derivatives from the evidence:
Key Comparison Points :
- Steric and Electronic Profiles: The tert-butyl carbamate in the target compound provides steric bulk and hydrolytic stability, similar to the tert-butyldimethylsilyl (TBDMS) group in ’s bromopyridine derivative. However, the TBDMS group offers orthogonal protection for hydroxyls . Chirality: The (S)-configuration distinguishes the target compound from racemic mixtures like (±)-trans-1-tert-butyl 3-methyl analogs . Enantiopure derivatives are critical for applications requiring stereoselectivity, such as enzyme inhibition .
Synthetic Utility :
- The target compound’s sulfur linkage may enable thiol-alkyne "click" reactions or metal-catalyzed cross-couplings, whereas methoxy or bromo groups in analogs are suited for SNAr or Suzuki-Miyaura reactions .
- The spiro-oxindole derivative in demonstrates advanced synthetic strategies (e.g., asymmetric cyclization) that could be adapted for the target compound’s enantioselective synthesis .
Biological Activity
(S)-tert-butyl 3-(pyridin-2-ylthio)pyrrolidine-1-carboxylate is a chiral compound characterized by its unique structural features, including a pyrrolidine ring and a pyridin-2-ylthio substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
The compound's IUPAC name is tert-butyl (3S)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate. Its molecular formula is with a molecular weight of 288.39 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂S |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | tert-butyl (3S)-3-pyridin-2-ylsulfanylpyrrolidine-1-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The pyridin-2-ylthio group can interact with enzymes, potentially acting as an inhibitor. This interaction may modulate enzyme activity, influencing metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways that could lead to therapeutic effects.
Research Findings
Recent studies have demonstrated the biological potential of this compound in various contexts:
Anticonvulsant Activity
Research indicates that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of pyrrolidine have been shown to possess significant anticonvulsant activity in animal models, suggesting that this compound may also exhibit such effects .
Cytotoxicity Studies
Preliminary cytotoxicity assays have revealed that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of the pyridin-2-ylthio group may enhance the compound's ability to inhibit cell growth, as seen in studies involving pyrrolidine derivatives .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis suggests that modifications on the pyrrolidine ring and the introduction of electron-withdrawing groups can significantly influence biological activity. Compounds with similar moieties were found to be effective against various cancer cell lines, indicating potential for further development .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anticancer Activity : A study on thiazole-integrated pyrrolidine analogues demonstrated significant anticancer properties, with IC50 values indicating effective growth inhibition in multiple cell lines . This suggests that this compound could be explored for similar applications.
- Antiviral Potential : Research into N-Heterocycles has shown promising antiviral activities for compounds structurally related to this compound, emphasizing the need for further exploration in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
